molecular formula C12H16BrN B1274328 1-(3-Bromobenzyl)piperidine CAS No. 59507-40-3

1-(3-Bromobenzyl)piperidine

Cat. No.: B1274328
CAS No.: 59507-40-3
M. Wt: 254.17 g/mol
InChI Key: HQVJFZUPPAXRCS-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperidine is an organic compound with the molecular formula C₁₂H₁₆BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)piperidine can be synthesized through a nucleophilic substitution reaction. The typical method involves reacting piperidine with 3-bromobenzyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation: Ketones or aldehydes.

    Reduction: Benzyl derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

1-(3-Bromobenzyl)piperidine can be compared with other similar compounds, such as:

    1-(4-Bromobenzyl)piperidine: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorobenzyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorobenzyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can also affect the compound’s overall chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFZUPPAXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397248
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-40-3
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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